CBP/p300-IN-1 is a small molecule inhibitor designed to selectively target the histone acetyltransferase activities of the CREB-binding protein (CBP) and p300. These proteins play crucial roles in regulating gene expression through acetylation of histones and other proteins. The development of CBP/p300-IN-1 is part of ongoing research aimed at understanding the distinct biological functions of these two coactivators, which, despite their similarities, exhibit unique substrate specificities and regulatory mechanisms.
CBP/p300-IN-1 was identified through high-throughput screening methods aimed at finding compounds that modulate the activity of CBP and p300. The compound belongs to a class of inhibitors that target the acetyl-CoA binding site within the histone acetyltransferase domain of these proteins. This classification is significant as it positions CBP/p300-IN-1 as a potential therapeutic agent in diseases where dysregulation of acetylation processes is implicated, such as cancer, diabetes, and obesity .
The synthesis of CBP/p300-IN-1 involves several key steps:
The molecular structure of CBP/p300-IN-1 reveals a complex arrangement that facilitates its interaction with the acetyl-CoA binding site of the histone acetyltransferase domain. Key structural features include:
Data from crystallography studies indicate that CBP/p300-IN-1 occupies a unique position within the active site, effectively blocking substrate access .
CBP/p300-IN-1 primarily acts as an inhibitor by competing with acetyl-CoA for binding to the active site of CBP and p300. The mechanism can be described as follows:
The mechanism by which CBP/p300-IN-1 exerts its effects involves several steps:
CBP/p300-IN-1 exhibits several notable physical and chemical properties:
Analytical methods such as HPLC and mass spectrometry are employed to monitor these properties during synthesis and formulation .
CBP/p300-IN-1 has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2